![molecular formula C17H22FN3O2 B4755821 1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4755821.png)
1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine
Overview
Description
1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine, also known as 4'-F-PVP, is a synthetic cathinone that belongs to the class of piperazine derivatives. It was first synthesized in 2014 and has gained popularity as a research chemical due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4'-F-PVP involves its binding to the dopamine transporter, resulting in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific brain regions involved.
Biochemical and Physiological Effects:
Studies have shown that 4'-F-PVP can have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in dopamine and serotonin levels in the brain. It has also been shown to have reinforcing effects in animal models, suggesting its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 4'-F-PVP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its potential for abuse and lack of information on its long-term effects make it important to use caution when handling and studying this compound.
Future Directions
Future research on 4'-F-PVP could focus on its potential therapeutic applications, particularly in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, further studies could investigate its long-term effects and potential risks associated with its use.
Scientific Research Applications
4'-F-PVP has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that it has a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-piperidin-1-ylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-4-6-15(7-5-14)19-10-12-21(13-11-19)17(23)16(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMLEGMDONRACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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